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1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine

Cat. No.: B13491885
M. Wt: 239.07 g/mol
InChI Key: SOIOKMVTPOBREU-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemical Research

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, and it is a cornerstone in the development of a wide array of functional molecules. nih.gov This scaffold is known for its chemical stability, dipole character, and capacity for hydrogen bonding, making it a "privileged scaffold" in drug discovery and other areas. nih.gov

The 1,2,4-triazole nucleus is a key component in a multitude of clinically used drugs. nih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antifungal: Triazole-based drugs like fluconazole (B54011) and itraconazole (B105839) are potent inhibitors of fungal cytochrome P450-dependent enzymes, crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov

Anticancer: Compounds containing the 1,2,4-triazole moiety, such as anastrozole (B1683761) and letrozole, are established anticancer agents. nih.gov Recent studies have explored novel triazole derivatives for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

Antiviral: The triazole scaffold is present in antiviral medications, with ongoing research into new derivatives to combat viral infections. nih.gov

Antibacterial: Numerous studies have highlighted the antibacterial potential of 1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov

Other Activities: The versatility of the triazole ring has led to its incorporation in compounds with anti-inflammatory, anticonvulsant, analgesic, and antioxidant properties. nih.govresearchgate.net

Therapeutic Area Examples of 1,2,4-Triazole Containing Drugs
AntifungalFluconazole, Itraconazole
AnticancerAnastrozole, Letrozole
AntiviralRibavirin

Beyond medicine, 1,2,4-triazole derivatives are finding applications in material science. Their nitrogen-rich structure makes them suitable for creating coordination polymers and metal-organic frameworks. Additionally, their thermal stability and optical properties have led to research into their use in luminescent materials and as corrosion inhibitors. nih.gov

In the agricultural sector, 1,2,4-triazole derivatives are widely used as fungicides to protect crops. rjptonline.org They are also investigated for their potential as herbicides and insecticides, contributing to food security and crop protection. rjptonline.org

Strategic Importance of Halogenated Aryl Moieties in Chemical Synthesis and Biological Modulation

The presence of a 4-bromophenyl group in 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine is of strategic importance. Halogen atoms, particularly bromine, can significantly influence a molecule's physicochemical properties. They can enhance lipophilicity, which affects a molecule's ability to cross biological membranes, and can also modulate metabolic stability. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can influence binding to biological targets. In chemical synthesis, the bromo-substituent serves as a versatile handle for further functionalization through various cross-coupling reactions.

Overview of Research Directions for Amino-Substituted Triazoles

The amino group at the 5-position of the triazole ring provides a site for further chemical modification and is known to contribute to the biological activity of many heterocyclic compounds. Research into amino-substituted triazoles often focuses on synthesizing new derivatives by reacting the amino group to form amides, Schiff bases, and other functionalities. researchgate.net These modifications can lead to compounds with enhanced biological profiles, including improved antimicrobial and anticancer activities. researchgate.net

Contextualizing this compound within Contemporary Chemical Research

Within this scientific context, this compound emerges as a molecule with considerable untapped potential. While specific research on this exact isomer is limited in publicly available literature, studies on closely related compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have demonstrated significant anticancer activity. nih.govmdpi.com These findings suggest that this compound could serve as a valuable building block for the synthesis of novel bioactive compounds. Its structure is ripe for exploration in medicinal chemistry, potentially leading to new therapeutic agents. Further investigation into its properties could also reveal applications in material science and agrochemicals, aligning with the broader research trends of its constituent chemical moieties. The synthesis of this compound is achievable through established methods for creating substituted triazoles, and its full potential awaits dedicated investigation. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN4 B13491885 1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

2-(4-bromophenyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H7BrN4/c9-6-1-3-7(4-2-6)13-8(10)11-5-12-13/h1-5H,(H2,10,11,12)

InChI Key

SOIOKMVTPOBREU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NC=N2)N)Br

Origin of Product

United States

Synthetic Methodologies for 1 4 Bromophenyl 1h 1,2,4 Triazol 5 Amine and Its Analogues

Established Synthetic Pathways for 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is a cornerstone of synthesizing the target compound and its analogs. Key methods include cyclization reactions of hydrazine (B178648) derivatives, multicomponent reactions, and one-pot syntheses.

Cyclization Reactions Involving Hydrazine Derivatives and Related Precursors

The reaction of hydrazine and its derivatives with various electrophiles is a common and versatile method for constructing the 1,2,4-triazole core. organic-chemistry.org Several named reactions are central to this approach:

Einhorn-Brunner Reaction: This reaction involves the condensation of imides with alkyl or aryl hydrazines to yield an isomeric mixture of 1,2,4-triazoles. libretexts.orgnih.gov The choice of a substituted hydrazine, such as 4-bromophenylhydrazine, is a direct route to introduce the desired aryl moiety at the N1 position.

Pellizzari Reaction: This method utilizes the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgnih.gov While effective, this reaction can require high temperatures and may result in lower yields. wikipedia.org The mechanism proceeds through the formation of an intermediate which then undergoes intramolecular cyclization and dehydration. wikipedia.org

From Thiosemicarbazide (B42300): Unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide through acylation with formic acid, followed by cyclization. organic-synthesis.com Modifications of this method using substituted thiosemicarbazides can provide access to a range of triazole derivatives.

A general and efficient method for preparing 3-amino-1,2,4-triazoles involves the use of substituted hydrazinecarboximidamide derivatives as key intermediates. nih.gov For instance, the reaction of 4-bromophenylhydrazine with a suitable cyanamide (B42294) derivative can directly lead to the formation of the 1-(4-bromophenyl)-1H-1,2,4-triazol-5-amine core.

Multicomponent Reaction Approaches for Triazole Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. arkat-usa.orgnih.gov These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds.

A notable MCR approach for the synthesis of 1-aryl-1,2,4-triazoles involves the direct reaction of anilines, including substituted anilines like 4-bromoaniline (B143363), with other precursors in a single pot. arkat-usa.orgnih.gov This method often proceeds with high regioselectivity, directly affording the desired N1-aryl isomer. nih.gov For example, a one-pot, three-component reaction involving amidines, carboxylic acids, and hydrazines has been successfully implemented for the combinatorial synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. wikipedia.org

One-Pot Synthesis Strategies for Triazole Derivatives

One-pot syntheses, which may or may not be multicomponent reactions, are highly valued for their efficiency, reducing the need for isolation and purification of intermediates, thereby saving time and resources. Several one-pot strategies have been developed for the synthesis of 1,2,4-triazole derivatives.

One such strategy involves the reaction of amidines with carboxylic acids and subsequent cyclization with hydrazines in a single reaction vessel. wikipedia.org Another efficient one-pot method for the preparation of 3-amino-1,2,4-triazoles has been developed, highlighting the utility of this approach for accessing this important class of compounds. youtube.com Furthermore, the synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones from 5-amino-N-substituted-1H-pyrazole-4-carbonitrile in the presence of POCl3 demonstrates a facile one-pot approach to related fused heterocyclic systems. nih.gov

Reaction TypeKey ReactantsProductRef.
Einhorn-BrunnerImide, Hydrazine1,2,4-Triazole libretexts.orgnih.gov
PellizzariAmide, Hydrazide1,2,4-Triazole wikipedia.orgnih.gov
MulticomponentAmidine, Carboxylic Acid, Hydrazine1,3,5-Trisubstituted 1,2,4-Triazole wikipedia.org
One-Pot5-Amino-N-substituted-1H-pyrazole-4-carbonitrile, Carboxylic Acid, POCl31-Arylpyrazolo[3,4-d]pyrimidin-4-one nih.gov

Introduction of the 4-Bromophenyl Moiety: Strategies for Arylation and Substitution

The introduction of the 4-bromophenyl group onto the 1,2,4-triazole ring is a critical step in the synthesis of the target compound. This can be achieved either by starting with a pre-functionalized precursor, such as 4-bromophenylhydrazine, or by arylating the triazole ring after its formation.

Electrophilic Aromatic Substitution Pathways

While less common for the direct synthesis of this compound, electrophilic aromatic substitution on a pre-formed 1-phenyl-1H-1,2,4-triazol-5-amine represents a potential pathway. The amino group and the triazole ring are activating groups and will direct incoming electrophiles to the ortho and para positions of the phenyl ring.

Bromination of electron-rich aromatic compounds can be achieved using reagents like N-bromosuccinimide (NBS). wikipedia.org The reaction of a 1-phenyl-1H-1,2,4-triazol-5-amine derivative with NBS in a suitable solvent could potentially yield the desired 4-bromo-substituted product, although regioselectivity would need to be carefully controlled. The use of NBS in solvents like DMF has been shown to favor para-substitution on anilines and other electron-rich aromatic systems. wikipedia.org

ReagentSubstratePotential ProductNotesRef.
N-Bromosuccinimide (NBS)1-Phenyl-1H-1,2,4-triazol-5-amineThis compoundRegioselectivity is a key challenge. wikipedia.org

Cross-Coupling Methodologies for Aryl-Triazole Linkages

Modern cross-coupling reactions provide powerful and versatile methods for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the efficient arylation of the 1,2,4-triazole core.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds between an amine and an aryl halide. libretexts.orgwikipedia.org In the context of synthesizing the target compound, this could involve the coupling of 1H-1,2,4-triazol-5-amine with a 4-bromoaryl halide (e.g., 1,4-dibromobenzene (B42075) or 1-bromo-4-iodobenzene). The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgwikipedia.org The development of bidentate phosphine ligands has expanded the scope of this reaction to include primary amines. wikipedia.org

Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction provides an alternative to palladium-based methods for the formation of C-N bonds. libretexts.org The Chan-Lam coupling typically involves the reaction of an amine with an aryl boronic acid. libretexts.org The synthesis of this compound could therefore be envisioned through the coupling of 1H-1,2,4-triazol-5-amine with 4-bromophenylboronic acid. This reaction is often carried out in the presence of a copper catalyst and a base, and can be performed under aerobic conditions. libretexts.org

Suzuki Coupling: While primarily used for C-C bond formation, the Suzuki coupling can be employed to functionalize a pre-existing bromo-substituted triazole. For example, a 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole can be further elaborated through a palladium-catalyzed Suzuki cross-coupling reaction with various boronic acids to introduce additional aryl groups. mdpi.com This highlights the utility of the Suzuki reaction in modifying triazole scaffolds.

Coupling ReactionAmine/Triazole ComponentAryl ComponentCatalyst SystemRef.
Buchwald-Hartwig1H-1,2,4-triazol-5-amine1-Bromo-4-iodobenzenePalladium/Phosphine ligand libretexts.orgwikipedia.org
Chan-Lam1H-1,2,4-triazol-5-amine4-Bromophenylboronic acidCopper salt libretexts.org
Suzuki3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazoleArylboronic acidPalladium/Phosphine ligand mdpi.com

Functionalization and Derivatization at the Amino and Ring Positions

The presence of a reactive primary amino group and nitrogen atoms within the triazole ring offers multiple sites for chemical modification. These functionalizations are key to modulating the physicochemical and biological properties of the parent molecule.

The primary amino group at the C5 position of the triazole ring is a versatile handle for derivatization, most commonly through the formation of Schiff bases (imines). This reaction typically involves the condensation of the aminotriazole with a variety of aromatic or heterocyclic aldehydes. nih.gov

The synthesis is generally straightforward, often achieved by heating the 4-amino-1,2,4-triazole (B31798) derivative with the chosen aldehyde in a solvent such as anhydrous ethanol. mdpi.com The reaction may be left at room temperature or refluxed, and sometimes a catalytic amount of acid, like glacial acetic acid, is added to facilitate the condensation. dergipark.org.trfabad.org.tr This method has been successfully used to prepare a wide range of Schiff bases from various aminotriazole precursors in high yields. mdpi.com The formation of the characteristic azomethine group (-N=CH-) is a key feature of these derivatives. nih.gov

Below is a table summarizing representative reactions for the formation of Schiff bases from aminotriazole cores.

Aminotriazole CoreAldehyde ReactantReaction ConditionsResulting Schiff Base Type
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolSubstituted BenzaldehydesEthanol, reflux4-(Arylmethyleneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
3-Alkyl-5-phenyl-4-amino-4H-1,2,4-triazole2,4-DichlorobenzaldehydeAcetic acid, reflux3-Alkyl-5-phenyl-4-(2,4-dichlorobenzylideneamino)-4H-1,2,4-triazole
4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneSubstituted BenzaldehydesAnhydrous ethanol, heat4-(Arylmethyleneamino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Modifications involving the triazole ring often begin with the synthesis of a 1,2,4-triazole-thione derivative. These compounds exist in tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. mdpi.com The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is commonly achieved through the alkaline cyclization of the corresponding N-substituted hydrazinecarbothioamides. zsmu.edu.ua

For instance, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized from 4-bromoaniline. mdpi.com This triazole-thiol intermediate is a versatile precursor for further modifications. The thiol group, particularly in its deprotonated thiolate form, is a strong nucleophile, allowing for S-alkylation reactions. mdpi.com

A common derivatization is the reaction with α-halo ketones, such as 2-bromo-1-phenylethanone, in the presence of a base like cesium carbonate in a solvent like DMF. mdpi.com This S-alkylation reaction yields sulfanyl (B85325) derivatives, effectively attaching a new side chain to the triazole ring via a sulfur bridge. mdpi.com This method provides a pathway to novel analogues that cannot be accessed by direct functionalization of the pre-formed aminotriazole. A new one-pot, two-step method for synthesizing 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones involves the addition of isothiocyanates to hydrazides, followed by refluxing in a sodium hydroxide (B78521) solution. researchgate.netdergipark.org.tr

The table below outlines a typical reaction for creating a sulfanyl derivative from a triazole-thiol precursor. mdpi.com

Starting MaterialReagentBase/SolventProduct
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol2-Bromo-1-phenylethanoneCesium Carbonate / DMF2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one

Green Chemistry Principles and Sustainable Synthesis of Triazole Compounds

The growing emphasis on environmental protection has spurred the development of green and sustainable synthetic methods for triazole compounds. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous solvents, decrease reaction times, and improve energy efficiency. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in this domain. mdpi.com The use of microwave irradiation can dramatically shorten reaction times, often from hours to minutes, while also improving product yields. jmrionline.comresearchgate.net This technique has been applied to various steps in triazole synthesis, including cyclization reactions, providing an eco-friendly alternative to conventional heating methods. mdpi.comjmrionline.com

Ultrasound-assisted synthesis is another nonconventional energy source that promotes green chemistry. nih.govresearchgate.net Sonochemistry can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov Ultrasound has been successfully used in one-pot methods for synthesizing 1,2,4-triazole derivatives. mdpi.com

The choice of solvent is another critical aspect of green synthesis. Efforts have focused on replacing volatile and toxic organic solvents with more benign alternatives. consensus.app Water is an ideal green solvent, and methods have been developed for triazole synthesis in aqueous media. nih.govconsensus.app Other sustainable solvents like glycerol (B35011) and deep eutectic solvents (DES) have also proven effective for these transformations, often allowing for catalyst and solvent recycling. consensus.app These green methodologies are not only environmentally friendly but also align with principles of atom economy and efficiency in chemical synthesis. nih.gov

The following table compares conventional and green approaches for the synthesis of triazole derivatives.

Synthesis AspectConventional MethodGreen Chemistry ApproachAdvantages of Green Approach
Energy Source Oil bath, heating mantle (thermal heating)Microwave irradiation, ultrasoundReduced reaction time, lower energy consumption. researchgate.netmdpi.com
Solvents Volatile organic compounds (e.g., DMF)Water, glycerol, deep eutectic solvents (DES)Reduced toxicity and pollution, potential for recycling. consensus.app
Catalysts Often requires metal catalysts or harsh reagentsCatalyst-free reactions, use of recyclable catalystsMinimized chemical waste, safer processes. mdpi.comconsensus.app
Reaction Time Often several hours to daysMinutes to a few hoursIncreased efficiency and throughput. researchgate.netjmrionline.com

Computational and Theoretical Investigations of 1 4 Bromophenyl 1h 1,2,4 Triazol 5 Amine

Quantum Chemical Studies: Electronic Structure and Reactivity

Quantum chemical studies are fundamental in determining the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to describe the distribution of electrons and the resulting molecular geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and frontier molecular orbitals of 1,2,4-triazole (B32235) derivatives. nih.govdnu.dp.ua DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov

For triazole derivatives, DFT studies confirm the spatial arrangement of the atoms and the planarity of the ring systems. For example, in related complex triazole structures, the dihedral angles between the triazole ring and adjacent phenyl rings are calculated to understand their relative orientations, which can influence crystal packing and biological activity. researchgate.netresearchgate.net The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Representative DFT-Calculated Parameters for Triazole Derivatives

ParameterDescriptionTypical Value/Finding
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides precise bond lengths (e.g., C-N, C-C, C-Br) and bond angles.
Dihedral Angles The angle between planes through two sets of three atoms.Determines the 3D conformation and steric relationships between rings.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the propensity to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the propensity to accept electrons.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability.

Electronic Properties and Spectroscopic Feature Prediction

DFT and time-dependent DFT (TD-DFT) methods are also employed to predict various electronic properties and spectroscopic features. Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and intramolecular charge transfer (ICT) within the molecule. nih.gov These calculations show how electron density is delocalized between bonding and antibonding orbitals, which stabilizes the molecule. nih.gov

Furthermore, computational methods can predict spectroscopic data. The calculation of harmonic vibrational frequencies is used to interpret experimental FT-IR and FT-Raman spectra. nih.gov TD-DFT calculations can predict the electronic absorption spectra (UV-Vis), correlating the observed absorption bands with specific electronic transitions, often from HOMO to LUMO or related orbitals. nih.gov This information is vital for understanding the photophysical properties of the compound. nih.gov

Molecular Modeling for Biological Interactions

Molecular modeling encompasses a suite of computational techniques used to simulate and analyze the interactions between a small molecule (ligand), such as 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine, and a biological macromolecule (receptor), typically a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. pensoft.net This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. For 1,2,4-triazole derivatives, docking studies have been performed against a wide array of biological targets to explore their potential as therapeutic agents. researchgate.netnih.govnih.govmdpi.comresearchgate.netnih.gov

These simulations calculate a binding affinity or docking score, typically in kcal/mol, which estimates the strength of the ligand-receptor interaction; a more negative value indicates a stronger binding. nih.gov The analysis also reveals key molecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity, often formed between the nitrogen atoms of the triazole ring and amino acid residues like Asn258 in the tubulin-combretastatin A-4 binding site. nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the bromophenyl ring) and hydrophobic residues in the receptor's binding pocket. frontiersin.org

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms in the receptor. nih.gov

π-π Stacking: Interactions between aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine).

Table 2: Examples of Molecular Docking Studies on Triazole Derivatives

Compound ClassProtein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsTubulin5LYJ-6.5 to -8.3Asn258, Cys241
Furochromenotriazolopyrimidine derivativesDNA-gyrase1HNJ-38.8 to -49.8 (MM-GBSA)Not specified
1,2,4-Triazole derivativesc-kit tyrosine kinaseNot specifiedUp to -176.7Not specified
Triazole inhibitors (e.g., Posaconazole)CYP51 (Sterol 14α-demethylase)Not specified-48.5 (MM/GBSA)Y118, Y132, L376, S378

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. frontiersin.orgmdpi.com MD simulations track the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the complex and the conformational changes that may occur upon binding.

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their initial positions, indicating the stability of the simulation. A stable RMSD suggests the complex has reached equilibrium. frontiersin.orgmdpi.com

Root-Mean-Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. mdpi.com

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimation of binding affinity than docking scores alone. pensoft.netfrontiersin.org

These simulations have shown that for triazole inhibitors, hydrophobic interactions are often the main driving force for binding to targets like CYP51. frontiersin.org MD studies can also reveal the importance of specific residues and the role of water molecules in the binding mechanism. frontiersin.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Triazole Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. rsc.orgresearchgate.net For 1,2,4-triazole analogues, QSAR models are developed to predict their therapeutic potential (e.g., antimicrobial, anticancer) and guide the synthesis of more potent derivatives. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Constitutional descriptors: Related to the molecular formula and connectivity.

Topological descriptors (e.g., Edge adjacency indices): Describe the atomic arrangement and branching.

Quantum chemical descriptors: Include HOMO/LUMO energies, dipole moment, and atomic charges. rsc.org

3D-MoRSE and GETAWAY descriptors: Encode three-dimensional structural information.

Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity (e.g., pIC50). rsc.orgresearchgate.net The quality and predictive power of a QSAR model are assessed using statistical parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²). A high Q² value indicates good internal predictive ability. researchgate.net These models can successfully predict the activity of new, unsynthesized triazole derivatives, thereby saving time and resources in the drug development process.

Table 3: Summary of QSAR Studies on 1,2,4-Triazole Derivatives

Biological ActivityNo. of CompoundsStatistical MethodKey DescriptorsModel Statistics
Antimicrobial 28Multiple Linear Regression (MLR)Edge adjacency indices, GETAWAY, 3D-MoRSER² ≈ 0.90
Anti-pancreatic cancer 23MLR, MNLR, ANNNot specifiedQ² = 0.51 (MLR), 0.90 (MNLR)
α-Glucosidase inhibition Not specifiedMultiple Linear Regression (MLR)Quantum chemical descriptorsStatistically significant correlation reported

In Silico Prediction of Bioactivity and Target Identification

Computational, or in silico, methods are pivotal in modern drug discovery for the early assessment of a compound's potential therapeutic efficacy and its likely biological targets. For this compound, while direct computational studies are not extensively documented in publicly available research, analysis of structurally similar compounds provides valuable insights into its predicted bioactivity and potential molecular targets.

The 1,2,4-triazole ring system is a recognized pharmacophore present in a variety of therapeutically active molecules. nih.gov This heterocyclic core is known for its stability and ability to engage in hydrogen bonding, which is crucial for interactions with biological macromolecules. nih.gov

Detailed computational analyses have been performed on analogous compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives, which share the bromophenyl and triazole-amine core structure. nih.govresearchgate.net These studies employ a range of computational tools to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity and biological targets. researchgate.net

For instance, in silico ADME and toxicity predictions for these related compounds were carried out using platforms like SwissADME and ProTox-II. researchgate.net The predictions for a series of ten such analogs indicated that they generally comply with Lipinski's rule of five, suggesting good potential for oral bioavailability. researchgate.net Furthermore, their predicted LD50 values in rats were in the range of 440 to 500 mg/kg, classifying them under toxicity class IV. researchgate.netmdpi.com

Table 1: Predicted ADME & Toxicity Properties of Structurally Similar Triazole Analogs

PropertyPredicted Value/ClassificationImplication
Lipinski's Rule of FiveNo violationsGood oral bioavailability potential
Toxicity ClassIVSlightly toxic
Predicted LD50 (rat)440-500 mg/kg

Note: This data is based on studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs and not directly on this compound. researchgate.netmdpi.com

In terms of target identification, molecular docking studies on these analogs have suggested that tubulin is a primary molecular target for their potential anticancer activity. nih.govnih.gov Docking simulations placed these compounds within the combretastatin (B1194345) A-4 binding site of tubulin, with binding affinities ranging from -6.502 to -8.341 kcal/mol. nih.govresearchgate.net The interactions were characterized by hydrogen bonds and halogen bonds with key amino acid residues, such as Asn258. nih.govnih.gov

Table 2: Predicted Biological Target and Docking Scores for Structurally Similar Triazole Analogs

Potential TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Activity
Tubulin (Combretastatin A-4 binding site)-6.502 to -8.341Asn258Anticancer

Note: This data is based on molecular docking studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs and not directly on this compound. nih.govresearchgate.netnih.gov

These computational findings for closely related compounds suggest that this compound likely possesses drug-like physicochemical properties and may exhibit anticancer activity through the inhibition of tubulin polymerization. However, it is crucial to emphasize that these are predictions based on analogs, and dedicated in silico and subsequent in vitro studies on this compound are necessary to confirm these potential bioactivities and targets.

Mechanistic Insights into the Biological Activities of 1 4 Bromophenyl 1h 1,2,4 Triazol 5 Amine and Its Derivatives Non Human Studies

Antimicrobial Activities: Mechanisms of Inhibition

The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of various antimicrobial agents. nih.govujmm.org.ua Derivatives of 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine are part of this extensive class of compounds, which have been investigated for their mechanisms of action against a wide array of pathogenic microbes. mdpi.comnih.gov Research into these mechanisms provides a foundational understanding of their therapeutic potential, focusing on specific molecular targets within fungal and bacterial cells.

Derivatives containing the 1,2,4-triazole ring are well-established as potent antifungal agents. nih.govresearchgate.net Their activity extends to clinically relevant yeasts, such as Candida species, and various phytopathogenic fungi that impact agriculture. ekb.egnih.gov For instance, certain 5-(2-fluorophenyl)-4-((aryl)ylidene)amino-1,2,4-triazole-3-thiols, including a 4-bromophenyl derivative, have shown high sensitivity against Candida albicans. doaj.org Similarly, novel 1,2,4-triazole derivatives have been evaluated for their in-vitro activity against plant pathogens like Alternaria solani, Pyricularia oryzae, and Sclerotinia sclerotiorum. nih.gov

The primary mechanism of antifungal action for azole compounds, including 1,2,4-triazole derivatives, is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol (B1671047) biosynthesis. frontiersin.orgresearchgate.net This is achieved by targeting and inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51), a critical enzyme in the ergosterol pathway. nih.govnih.gov

Lanosterol 14α-demethylase is a cytochrome P450 enzyme responsible for the demethylation of lanosterol, a precursor to ergosterol. nih.gov The nitrogen atom (N4) in the triazole ring of the inhibitor binds to the heme iron atom in the active site of the CYP51 enzyme, preventing it from binding with its natural substrate, lanosterol. researchgate.net This blockage leads to a depletion of ergosterol in the fungal membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors. frontiersin.org The altered membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication. frontiersin.orgnih.gov This targeted action is a hallmark of many clinically used triazole antifungal drugs like fluconazole (B54011) and voriconazole. ekb.eg

Table 1: Antifungal Activity and Mechanism of 1,2,4-Triazole Derivatives
Compound ClassTarget Organism(s)Primary Mechanism of ActionKey Enzyme Inhibited
Azole Antifungals (general)Candida species, Aspergillus species, other pathogenic fungiErgosterol Biosynthesis InhibitionLanosterol 14α-demethylase (CYP51) nih.govnih.gov
1,2,4-Triazole derivatives containing amino acid fragmentsPhytopathogenic fungi (e.g., Alternaria solani, Pyricularia oryzae)Fungicidal Activity (Mechanism linked to triazole core)Presumed Lanosterol 14α-demethylase Inhibition nih.gov
5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiolCandida albicansHigh Antifungal EffectPresumed Lanosterol 14α-demethylase Inhibition doaj.org

While inhibition of ergosterol biosynthesis is the most prominent antifungal mechanism for triazoles, research has explored other potential target pathways. Molecular docking studies on some pyrazole-containing fused pyridine–pyrimidine derivatives, which also exhibit antifungal properties, have investigated interactions with β-tubulin. acs.orgnih.gov Griseofulvin, a standard antifungal, is known to be a tubulin polymerization inhibitor. acs.org This suggests that, for some heterocyclic compounds, interference with fungal microtubule assembly could be a secondary mechanism of action, although this is less established for the 1,2,4-triazole class compared to CYP51 inhibition.

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govnih.govconnectjournals.com Studies on various substituted triazoles have shown activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govconnectjournals.comnih.gov The presence of specific substituents, such as a 4-bromophenyl group, has been noted as crucial for potent antibacterial effects in certain series of compounds. nih.gov

A significant mechanism for the antibacterial action of some heterocyclic compounds, including derivatives containing a 4-bromophenyl moiety, is the inhibition of DNA gyrase. nih.govresearchgate.net DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA and is vital for DNA replication and transcription. nih.govals-journal.com

In a study of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, several compounds were identified as potent DNA gyrase inhibitors. nih.govresearchgate.net Molecular docking simulations suggest that these inhibitors bind to the active site of the enzyme. nih.gov For example, compound 3k from this series showed strong inhibition of Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.govresearchgate.net This inhibitory action prevents the enzyme from re-ligating cleaved DNA strands, leading to a bactericidal effect.

Table 2: DNA Gyrase Inhibitory Activity of Selected N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Derivatives nih.govresearchgate.net
CompoundS. aureus DNA Gyrase IC₅₀ (µg/mL)B. subtilis DNA Gyrase IC₅₀ (µg/mL)
3k0.150.25
Ciprofloxacin (Control)1.853.24

While specific enzyme inhibition is a well-documented mechanism, the broader antimicrobial effects of some 1,2,4-triazole derivatives may also involve disruption of the bacterial cell membrane or wall. Research on Mannich bases derived from 4,5-disubstituted 1,2,4-triazole-3-thiones indicated that structural features, such as the presence of a 4-bromophenyl moiety, were critical for potent activity against Gram-positive bacteria like Bacillus cereus. nih.gov Although the precise mechanism was not detailed as membrane disruption, such structure-activity relationships often point towards interactions with cell surface components that compromise cell integrity. However, compared to DNA gyrase inhibition, direct evidence for membrane disruption as a primary mechanism for this class of compounds is less defined in the existing literature.

Antiviral Properties and Mechanisms

The 1,2,4-triazole ring is a key pharmacophore in several clinically used antiviral drugs, such as Ribavirin. mdpi.com Derivatives of this heterocyclic system are known to exhibit a wide spectrum of antiviral activities against both DNA and RNA viruses. researchgate.net The therapeutic potential of 1,2,4-triazole derivatives stems from their ability to act as bioisosteres of amide or carboxyl groups, their favorable pharmacokinetic profiles, and relatively low toxicity. researchgate.net

While specific mechanistic studies on this compound are not extensively detailed in the available literature, the broader class of 1,2,4-triazole derivatives has been shown to interfere with various stages of the viral life cycle. The mechanisms of action are diverse and can be virus-specific. For instance, some triazole compounds function by mimicking natural purine (B94841) nucleosides, thereby disrupting viral nucleic acid synthesis. researchgate.net Other derivatives have been developed to inhibit key viral enzymes essential for replication and propagation. The continuous emergence of new viral threats has intensified research into novel 1,2,4-triazole derivatives as a promising avenue for the development of new antiviral chemotherapeutic agents. researchgate.netmdpi.com

Anticancer Potentials: Cellular and Molecular Mechanisms (In Vitro Studies)

Derivatives of 1,2,4-triazole are prominent in oncology, with drugs like Letrozole and Anastrozole (B1683761) being widely used in cancer therapy. nih.govnih.gov Research into bromophenyl-substituted triazoles has revealed significant potential for anticancer activity, operating through several distinct cellular and molecular mechanisms. nih.govzsmu.edu.ua

A primary mechanism by which triazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org Studies on compounds structurally related to this compound have demonstrated their ability to trigger apoptotic pathways in cancer cells. For example, the compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), a diaryl amino triazole analog, was found to induce apoptosis in human lung cancer cells. nih.gov The mechanism involved the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the BAX/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade, including effector proteins like caspase-3 and Poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death. nih.gov

Other 1,2,4-triazole derivatives have been shown to induce apoptosis by increasing the activity of the tumor suppressor protein p53 in cancer cell lines such as MCF-7. researchgate.net Furthermore, some triazole compounds can trigger autophagy-dependent apoptosis. researchgate.net In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, often at the G2/M phase, which prevents cancer cells from proliferating. frontiersin.orgmdpi.com

Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drugs. nih.gov A novel class of 1,2,4-triazole derivatives has been identified as potent inhibitors of tubulin polymerization. nih.gov Specifically, analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have been investigated as agents that disrupt microtubule dynamics. mdpi.com

These compounds act by binding to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin into microtubules. nih.govmdpi.com This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The result is an arrest of the cell cycle in the G2/M phase, which subsequently triggers apoptosis and leads to cancer cell death. mdpi.comnih.gov The ability of these triazole derivatives to inhibit tubulin polymerization places them in a class of antimitotic agents with significant therapeutic potential. nih.govmdpi.com

Beyond apoptosis induction and tubulin disruption, bromophenyl-triazole derivatives can target specific enzymes that are crucial for cancer growth and survival. dergipark.org.tr One of the most significant targets is the aromatase enzyme, a member of the cytochrome P450 superfamily that is essential for the final step of estrogen biosynthesis. nih.govekb.eg Since the growth of certain breast cancers is estrogen-dependent, inhibiting aromatase is an effective therapeutic strategy. nih.gov Several 1,2,4-triazole-based drugs, such as Anastrozole and Letrozole, are potent aromatase inhibitors where the nitrogen atoms of the triazole ring bind to the iron atom in the heme group of the enzyme. nih.gov Researchers have designed and synthesized novel derivatives, including those with bromophenyl scaffolds, to act as highly selective aromatase inhibitors. nih.govekb.eg

Other enzymes and pathways targeted by triazole derivatives include:

Cholinesterases: Certain novel 1,2,4-triazole-3-thiol derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that have been implicated in the progression of some cancers, such as prostate cancer. nih.gov

Kinases and Other Enzymes: Triazole-containing hybrids have been developed to inhibit a range of other enzymes involved in tumorigenesis, such as vascular endothelial growth factor receptor 2 (VEGFR-2) kinase, histone deacetylase (HDAC), and P-glycoprotein (P-gp). frontiersin.orgdergipark.org.tr

Anti-inflammatory and Immunomodulatory Effects: Mechanistic Pathways

The 1,2,4-triazole scaffold is also present in compounds exhibiting significant anti-inflammatory activity. zsmu.edu.uanih.gov The mechanisms of action for these derivatives involve the modulation of key inflammatory pathways. Many compounds demonstrate their effects by inhibiting cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.govresearchgate.net

Some quinolone-1,2,4-triazole hybrids have been identified as potent dual inhibitors of COX-2 and 5-LOX, with some showing greater potency than the reference drug celecoxib. nih.gov In addition to enzyme inhibition, these derivatives can modulate the production of pro-inflammatory cytokines. researchgate.netdocumentsdelivered.com By targeting these critical components of the inflammatory cascade, 1,2,4-triazole derivatives represent a promising class of compounds for the development of new anti-inflammatory agents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of 1,2,4-triazole derivatives. These studies analyze how modifications to the chemical structure, such as the addition or alteration of functional groups on the phenyl and triazole rings, affect their anticancer or anti-inflammatory properties. mdpi.comresearchgate.net

The table below summarizes the anticancer activity of several 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives against their most sensitive cancer cell lines, illustrating the impact of different substituents. mdpi.com

CompoundSubstituent on N-aryl ringMost Sensitive Cell LinePercent Growth Inhibition (PGI) at 10⁻⁵ M
4a4-FluoroEKVX (Non-Small Cell Lung)21.72%
4b4-ChloroEKVX (Non-Small Cell Lung)19.83%
4e2-ChloroSNB-75 (CNS Cancer)41.25%
4g2-MethoxySNB-75 (CNS Cancer)30.09%
4i4-MethylSNB-75 (CNS Cancer)38.94%

These SAR studies provide a rational basis for the future design and synthesis of more potent and selective this compound derivatives for various therapeutic applications. nih.govmdpi.com

Impact of Halogen Substitution on Bioactivity

The presence and position of halogen substituents on the aromatic rings of 1,2,4-triazole derivatives play a crucial role in modulating their biological activities. Research into various derivatives has established that electron-withdrawing groups, particularly halogens like bromine and chlorine, can significantly enhance the potency of these compounds. bohrium.com This enhancement is often attributed to the alteration of electronic and lipophilic properties, which can improve the compound's ability to interact with biological targets.

In studies on the anticancer effects of novel 1,2,4-triazole derivatives, structure-activity relationships revealed that an electronegative substitution, such as chlorine (Cl) or bromine (Br), at the para position of the phenyl ring was a key determinant of cytotoxic potency. nih.gov For example, a derivative with a bromine atom at this position demonstrated significant activity against multiple human cancer cell lines. nih.gov

The general consensus across multiple studies is that halogen-substituted 1,2,4-triazole compounds tend to be more effective antimicrobial agents. bohrium.comresearchgate.net This principle underscores the importance of the 4-bromophenyl moiety in the parent compound, suggesting it is a key contributor to its potential bioactivity by enhancing its interaction with enzymatic or cellular targets.

Table 1: Effect of Halogen Substitution on the Bioactivity of 1,2,4-Triazole Derivatives

Compound SeriesSubstituentBiological Activity NotedKey FindingSource
1,2,4-Triazole Anticancer AgentsCl and Br at para-position of phenyl ringCytotoxicElectronegative substitutions enhanced potency against MCF-7, Hela, and A549 cell lines. nih.gov
4-Amino-5-aryl-4H-1,2,4-triazole Derivatives4-Chloro and 4-Bromo on phenyl ringAntibacterialCompounds with these substituents showed good activity against various bacterial strains. nih.gov
Thiophene-Linked 1,2,4-Triazoles3- or 4-ChlorophenylAntibacterialReplacement of other groups with chlorophenyl moieties led to a deterioration in activity. mdpi.com
General 1,2,4-Triazole DerivativesHalogen substituentsAntimicrobialHalogenated compounds were generally found to be better antimicrobial agents. bohrium.comresearchgate.net

Role of Amino and Triazole Ring Modifications

The 1,2,4-triazole ring is a fundamental pharmacophore that engages with biological receptors through its dipole character and hydrogen bonding capacity. nih.gov Modifications to this core structure, as well as to the attached amino group, have been shown to be pivotal in defining the biological activity spectrum and potency of its derivatives.

The amino group at the 5-position of the triazole ring is a critical functional group that can participate in key hydrogen bonding interactions within the active sites of target enzymes or receptors. The synthesis of various 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives has demonstrated that this scaffold is a promising basis for developing new antimicrobial agents. researchgate.net For instance, the cyclization of potassium dithiocarbazinate salt with hydrazine (B178648) hydrate (B1144303) yields the 4-amino-5-phenyl-1,4H-1,2,4-triazole-3-thiol nucleus, which serves as a versatile precursor for compounds with significant antimicrobial and antifungal activities. researchgate.net

Furthermore, converting the amino group into a Schiff base through condensation with aldehydes is a common strategy to create derivatives with enhanced biological profiles. nih.gov These modifications can alter the molecule's steric and electronic properties, leading to improved target binding or better cell permeability.

Modifications involving the triazole ring itself, such as the introduction of a thione (C=S) group, also profoundly impact bioactivity. The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety is associated with a wide range of biological properties, including antimicrobial and anti-inflammatory activities. mdpi.com The triazole-thione core exists in tautomeric equilibrium, which can influence its chemical reactivity and biological interactions. mdpi.com For example, the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a key step in synthesizing more complex derivatives, highlighting the reactivity of the sulfur atom introduced into the ring system. mdpi.com Studies have shown that incorporating a thione group can enhance the biological activities associated with the triazole moiety. nih.gov

Table 2: Influence of Amino and Triazole Ring Modifications on Bioactivity

Core Structure/ModificationDerivative TypeBiological ActivityMechanistic ImplicationSource
4-Amino-1,2,4-triazole (B31798)4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolAntimicrobial, AntifungalThe 4-amino group is a key building block for developing potent antimicrobial compounds. researchgate.net
Triazole-thione4,5-Disubstituted-4H-1,2,4-triazole-3-thiolAntimicrobial, Anti-inflammatoryThe thione group enhances the biological activity profile of the triazole core. The tautomeric nature influences reactivity. mdpi.com
Amino Group ModificationSchiff Bases (from 4-amino-triazoles)Anti-inflammatory, AntioxidantCondensation with aldehydes alters electronic and steric properties, often leading to potent derivatives. nih.gov
Triazole Ring Modificationbis-4-amino-1,2,4-triazole-3-thionesAntibacterial, AntifungalDimerization and thione introduction can produce compounds with comparable or superior activity to standard agents. nih.gov

Coordination Chemistry and Metal Complexation Studies of 1 4 Bromophenyl 1h 1,2,4 Triazol 5 Amine

Ligand Design and Coordination Modes with Transition Metals

The 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine molecule is an intriguing ligand for transition metal coordination. Its design incorporates several key features: a 1,2,4-triazole (B32235) ring, an exocyclic amino group at the C5 position, and a 4-bromophenyl substituent at the N1 position. This combination of functional groups provides multiple potential donor sites for metal chelation, including the nitrogen atoms of the triazole ring (N2 and N4) and the nitrogen of the exocyclic amine.

Derivatives of 1,2,4-triazole are well-regarded as effective coordinating ligands. nih.gov They can coordinate to metal centers in several ways:

Monodentate Coordination: Utilizing one of the ring nitrogen atoms to bind to a single metal center.

Bidentate Chelation: Forming a stable five-membered ring by coordinating through two adjacent donor atoms, such as the exocyclic amino nitrogen and the N4 atom of the triazole ring.

Bridging Coordination: The most common bridging mode for 1,2,4-triazoles involves the N1 and N2 atoms, which can link two different metal centers, facilitating the formation of polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). mdpi.commdpi.com

The presence of the 5-amino group is crucial, as it introduces the possibility of bidentate chelation, which generally leads to more stable metal complexes compared to monodentate coordination. Studies on analogous 3-amino-1,2,4-triazole derivatives have shown coordination involving both a ring nitrogen and the amino group. mdpi.com Furthermore, the 4-bromophenyl substituent at the N1 position exerts an electron-withdrawing effect, which can modulate the electron density of the triazole ring and influence the donor strength of the nitrogen atoms, thereby affecting the stability and properties of the resulting metal complexes. Molecular orbital studies on similar 1,2,4-triazolato ligands have explored the stability of different coordination modes, suggesting that the specific electronic and steric environment dictates the preferred binding fashion. acs.org

Synthesis and Characterization of Metal Complexes (e.g., Mn(II), Co(II), Pd(II), Ir(III))

The synthesis of transition metal complexes with this compound typically follows established methods in coordination chemistry. The general procedure involves the reaction of the ligand with a suitable transition metal salt (e.g., chlorides, acetates, or nitrates) in a 1:1 or 2:1 ligand-to-metal molar ratio. nih.govresearchgate.net The reaction is commonly carried out in a polar solvent, such as ethanol, methanol, or DMF, often under reflux to ensure completion. nih.govrsc.org The resulting solid complexes can then be isolated by filtration, washed, and purified by recrystallization.

A comprehensive characterization of these new complexes is essential to determine their structure, stoichiometry, and physicochemical properties. A suite of analytical and spectroscopic techniques is employed for this purpose. nih.govnih.gov

Common Characterization Techniques:

Elemental Analysis (C, H, N): To confirm the empirical formula of the complex.

FT-IR Spectroscopy: To identify the coordination sites. Upon complexation, shifts in the vibrational frequencies of the N-H (amino group) and C=N (triazole ring) bonds are expected. The appearance of new bands at lower frequencies (typically < 600 cm⁻¹) indicates the formation of metal-nitrogen (M-N) bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about its geometry. The spectra of the complexes typically show bands corresponding to intra-ligand transitions as well as d-d transitions of the metal center.

¹H NMR Spectroscopy: To confirm the coordination of the ligand. The chemical shifts of the protons, especially those of the amino group and the aromatic rings, are expected to change upon binding to a paramagnetic or diamagnetic metal center. nih.gov

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the central metal ion.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center. Studies on related triazole complexes have revealed various geometries, including octahedral, tetrahedral, and square planar configurations. mdpi.comnih.gov

Based on studies of structurally similar ligands, such as Schiff bases derived from 4-amino-1,2,4-triazole (B31798), octahedral or tetrahedral geometries are commonly proposed for the resulting metal complexes. researchgate.net

TechniqueAnticipated Observation upon ComplexationInformation Gained
FT-IRShift in ν(N-H) and ν(C=N) bands; Appearance of new M-N bandsConfirmation of coordination via N atoms
UV-VisAppearance of new d-d transition bands; Shift in ligand π-π* bandsCoordination geometry (e.g., octahedral, tetrahedral)
¹H NMRShift or broadening of N-H and aromatic proton signalsConfirmation of ligand binding in solution
Magnetic SusceptibilityMeasurement of effective magnetic moment (μ_eff)Spin state and geometry of the metal ion

Catalytic Applications of Triazole-Metal Complexes

Metal complexes derived from 1,2,4-triazole ligands are emerging as promising catalysts for various organic transformations. The combination of the stable triazole scaffold and a catalytically active metal center can lead to efficient and selective catalytic systems. While specific catalytic studies on complexes of this compound are not yet widely reported, research on analogous systems highlights their potential.

For instance, copper(II) complexes with a 3-methyl-5-pyridin-2-yl-1,2,4-triazole ligand have been shown to effectively catalyze the selective oxidation of styrene (B11656) and cyclohexane. rsc.org In these reactions, the complexes facilitated the conversion of substrates into industrially significant products like benzaldehyde (B42025) and a cyclohexanol/cyclohexanone mixture (KA oil), respectively. rsc.org Such studies underscore the potential of triazole-based complexes to serve as catalysts in challenging oxidation reactions. The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states, a process that is fine-tuned by the electronic environment provided by the triazole ligand.

Catalytic Oxidation Results for a Cu(II)-Triazole Complex Analogue rsc.org
SubstrateProductCatalystConversion (%)Selectivity (%)
StyreneBenzaldehyde[Cu₂(L)₂(OAc)₂(H₂O)₂]9975
CyclohexaneKA Oil[Cu₂(L)₂(OAc)₂(H₂O)₂]14.179.4
L = 3-methyl-5-pyridin-2-yl-1,2,4-triazole. Data is illustrative of the potential of this class of compounds.

Biological Activities of Metal Complexes (e.g., enhanced antimicrobial, anticancer activity)

The 1,2,4-triazole nucleus is a well-known pharmacophore present in numerous clinically used drugs. researchgate.netnih.gov A significant body of research indicates that coordinating such biologically active ligands to transition metal ions can lead to a synergistic effect, often resulting in enhanced antimicrobial or anticancer activity compared to the free ligand. nih.govresearchgate.net This enhancement is frequently explained by chelation theories, which suggest that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across microbial cell membranes.

While the biological profile of metal complexes of this compound has not been specifically detailed, studies on closely related structures provide strong evidence of their potential.

Antimicrobial Activity: Research on Co(II), Ni(II), Cu(II), and Zn(II) complexes with a Schiff base ligand derived from 4-bromobenzaldehyde (B125591) and 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol demonstrated notable antibacterial and antifungal properties. In that study, the free ligand and its metal complexes were screened, with the copper complex ([CuLCl(H₂O)₃]) showing superior activity against several bacterial and fungal strains compared to the ligand alone. researchgate.net This suggests that the presence of both the bromophenyl group and a complexed metal ion can be advantageous for antimicrobial efficacy.

Antimicrobial Activity (Inhibition Zone in mm) of an Analogous Bromophenyl-Triazole Schiff Base (L) and its Cu(II) Complex researchgate.net
MicroorganismLigand (L)Cu(II) Complex
Staphylococcus aureus1622
Escherichia coli1520
Candida albicans1724

Anticancer Activity: The anticancer potential of the bromophenyl-triazole scaffold is also significant. A study on a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (uncomplexed ligands) revealed promising anticancer activity against a panel of human cancer cell lines. mdpi.comnih.gov For example, certain derivatives showed significant growth inhibition against CNS (SNB-75) and renal (UO-31) cancer cell lines. mdpi.com It is widely reported that the coordination of such potent organic molecules to metal ions, particularly those of copper or ruthenium, can further enhance their cytotoxicity against cancer cells, potentially through novel mechanisms of action involving DNA interaction or the generation of reactive oxygen species. researchgate.netisres.org Therefore, the metal complexes of this compound represent a promising avenue for the development of new metal-based anticancer agents.

Advanced Applications and Emerging Research Areas

Potential Role in Functional Materials and Supramolecular Chemistry

The 1,2,4-triazole (B32235) ring is a versatile building block in the construction of functional materials due to its coordination capabilities with metal ions and its ability to participate in hydrogen bonding.

Metal-Organic Frameworks (MOFs)

Polymers and Energetic Materials

Triazole derivatives are known components in the development of energetic materials. purdue.edu The high nitrogen content of the triazole ring contributes to a high heat of formation, a key characteristic of energetic compounds. researchgate.net Research into energetic materials often focuses on synthesizing compounds with a balance of high performance and low sensitivity. While there is no specific public data on the energetic properties of 1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine, its structural motifs are present in molecules studied for such applications.

Potential Agricultural Chemistry Applications

The 1,2,4-triazole scaffold is a well-established pharmacophore in agricultural chemistry, forming the basis for many commercial fungicides and plant growth regulators. rjptonline.org

Triazole fungicides are widely used to protect crops from a variety of fungal diseases. mdpi.com Their mechanism of action typically involves the inhibition of ergosterol (B1671047) biosynthesis in fungi. The general structure of this compound contains the core triazole element essential for this activity. However, specific studies detailing its efficacy as a fungicide are not currently available.

Furthermore, certain triazole compounds exhibit plant growth regulating effects. agriplantgrowth.com These effects can range from promoting growth to inhibiting it, depending on the specific structure and application.

Potential Development as Corrosion Inhibitors

Compounds containing nitrogen, sulfur, and aromatic rings, such as 1,2,4-triazole derivatives, are often effective corrosion inhibitors for metals in acidic environments. scilit.comresearchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The presence of multiple nitrogen atoms and the aromatic phenyl ring in this compound suggests its potential for such applications. Studies on similar triazole derivatives have shown that they can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of corrosion.

While the specific compound this compound is not extensively studied in the context of corrosion inhibition, the general properties of the triazole class of compounds indicate that it could be a promising candidate for further investigation in this area.

Future Perspectives and Research Challenges

Development of Novel Synthetic Strategies for Diversification

The therapeutic potential of the 1-(4-Bromophenyl)-1h-1,2,4-triazol-5-amine scaffold is intrinsically linked to the chemical diversity that can be generated from its core structure. Future research will heavily focus on creating novel, efficient, and versatile synthetic methodologies to produce a wide array of analogues.

Current synthetic routes often involve multi-step processes, starting from precursors like substituted anilines and employing cyclization reactions to form the triazole ring. mdpi.commdpi.com One established method involves reacting N-(substituted phenyl)hydrazine carboxamide with a nitrile (like 3-bromobenzonitrile) in the presence of a base to yield the desired N-aryl-4H-1,2,4-triazol-3-amine. mdpi.com Another approach starts with 4-bromoaniline (B143363) to synthesize a 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate, which can then be further modified through S-alkylation. mdpi.com

Future strategies will likely aim to:

Enhance Complexity: Utilize advanced cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce diverse aryl or heterocyclic substituents at the bromophenyl position, thereby exploring a wider chemical space. mdpi.com

Functionalize the Core: Explore methods for direct C-H functionalization on the triazole or phenyl rings to append new functional groups without the need for pre-functionalized starting materials.

Combinatorial Chemistry: Adapt existing synthetic routes for solid-phase or solution-phase combinatorial synthesis to rapidly generate large libraries of derivatives for high-throughput screening.

These advanced synthetic approaches are crucial for conducting thorough Structure-Activity Relationship (SAR) studies, which are essential for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates based on this scaffold. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more precise. nih.govsciepub.com For the this compound family of compounds, AI/ML offers several promising avenues of research.

Predictive Modeling: Machine learning algorithms can be trained on existing data from 1,2,4-triazole (B32235) derivatives to build models that predict various properties, including biological activity, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. ai-dd.euresearchgate.net These models can virtually screen vast libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. sciepub.com

De Novo Design: AI platforms can design entirely new molecules from scratch, optimized for specific biological targets. sciepub.com By providing the this compound core as a starting fragment, these generative models can suggest novel modifications that are predicted to have high binding affinity and favorable drug-like properties.

Target Identification: AI can analyze large biological datasets (genomics, proteomics) to identify and validate new therapeutic targets for which triazole derivatives might be effective. nih.gov

AI/ML ApplicationPotential Impact on Triazole ResearchKey Challenge
Virtual Screening Rapidly identify high-potential derivatives from large virtual libraries, reducing time and cost of initial discovery phases. sciepub.comRequires accurate and validated predictive models.
De Novo Drug Design Generate novel triazole structures optimized for specific targets that may not be conceived through traditional medicinal chemistry. sciepub.comEnsuring synthetic feasibility of AI-generated molecules.
Property Prediction Forecast ADME/Tox properties early in the discovery process, reducing late-stage attrition of drug candidates. ai-dd.euAvailability of large, high-quality training datasets.
Target Identification Uncover new biological targets and disease pathways where triazole compounds could have therapeutic effects. nih.govIntegrating and interpreting complex biological data.

Exploration of New Therapeutic Targets and Modalities

The 1,2,4-triazole scaffold is a cornerstone of many commercially successful drugs, particularly in the realm of antifungal agents where they target the enzyme lanosterol (B1674476) 14α-demethylase. nih.gov However, the biological activity of this heterocyclic system is incredibly broad, with demonstrated potential as anticancer, antibacterial, anticonvulsant, and anti-inflammatory agents. nih.govnih.govmdpi.com

Future research will focus on systematically exploring new therapeutic applications for this compound derivatives. This involves:

Targeting Protein Kinases: Many cancers are driven by aberrant kinase activity. The triazole scaffold can be optimized to act as a hinge-binding motif in ATP-competitive kinase inhibitors.

Enzyme Inhibition: Beyond antifungal targets, triazole derivatives can be designed to inhibit other key enzymes implicated in disease, such as carbonic anhydrases or topoisomerases. nih.gov

G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, GPCRs represent a significant opportunity. The structural features of the triazole core can be modified to achieve selective agonism or antagonism of specific receptors.

Neuropsychiatric Disorders: Certain triazole derivatives have shown affinity for GABAA receptors, suggesting potential applications in treating epilepsy, anxiety, and other central nervous system disorders. mdpi.com

A significant challenge is achieving high target selectivity to minimize off-target effects. A deep understanding of the structural biology of potential targets, aided by molecular docking and other computational tools, will be critical to designing compounds with improved selectivity and safety profiles. nih.gov

Addressing Resistance Mechanisms in Biological Systems

A major challenge in the long-term efficacy of antimicrobial and anticancer agents is the development of drug resistance. nih.govimrpress.com As new therapeutics based on the this compound scaffold are developed, it is crucial to anticipate and address potential resistance mechanisms from the outset.

Common mechanisms of resistance include:

Target Alteration: Mutations in the target protein (e.g., an enzyme or receptor) can reduce the binding affinity of the drug, rendering it less effective. researchgate.netmdpi.com

Increased Drug Efflux: Cancer cells and microbes can upregulate the expression of transporter proteins, such as P-glycoprotein, that actively pump the drug out of the cell, lowering its intracellular concentration to sub-therapeutic levels. mdpi.com

Drug Inactivation: Cells may evolve or acquire enzymes that metabolically inactivate the drug. nih.gov

Activation of Compensatory Pathways: Biological systems can bypass the inhibited pathway by activating alternative survival signals. researchgate.net

Strategies to overcome resistance include designing next-generation inhibitors that can bind to mutated targets, developing combination therapies that target multiple pathways simultaneously, or creating compounds that are poor substrates for efflux pumps. nih.govmdpi.com Proactively studying these resistance mechanisms in preclinical models will be essential for developing more durable and effective triazole-based therapies.

Expanding Applications in Material Science and Agrochemistry

While the primary focus for many triazole derivatives is medicinal, their unique chemical properties also make them attractive for non-pharmaceutical applications.

In agrochemistry , 1,2,4-triazole derivatives are already well-established as potent fungicides, herbicides, and plant growth regulators. rjptonline.orgresearchgate.net The search for new, more effective, and environmentally benign agrochemicals is ongoing. Future research on this compound derivatives could focus on developing agents with novel modes of action to combat resistance in plant pathogens or discovering compounds with selective herbicidal activity. rjptonline.org

In material science , the amine functionality and the aromatic nature of the compound open up possibilities for its use as a building block or monomer in the synthesis of advanced materials. ijrpr.com Potential applications include:

Polymers: Incorporation into polymer backbones could yield materials with enhanced thermal stability, specific electronic properties, or metal-coordinating capabilities.

Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds are known to be effective corrosion inhibitors for metals.

Catalysts: The triazole ring can act as a ligand for metal catalysts used in organic synthesis.

The challenge in this area is to demonstrate clear performance advantages over existing materials and to develop cost-effective synthesis routes that are scalable for industrial production.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous triazole derivatives are prepared by reacting 4-bromophenyl precursors with thioureas or amidines under basic conditions (e.g., NaOH or K₂CO₃) . Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >70% . Critical factors include solvent polarity (e.g., DMF for solubility), temperature control (80–120°C), and purification via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and triazole NH₂ (δ ~5.5 ppm). ¹³C signals for C-Br appear at ~120 ppm .
  • IR : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C-Br (550–600 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles (e.g., C-N-C ~120°) and packing motifs, critical for validating stereochemistry .

Advanced Research Questions

Q. How does the bromophenyl moiety modulate interactions with biological targets like GPCRs or kinases?

  • Methodological Answer : The bromine atom enhances lipophilicity (logP ~2.5), improving membrane permeability. Molecular docking studies (e.g., AutoDock Vina) show halogen bonding between Br and GPCR residues (e.g., Tyr5.58 in CB1 receptors), increasing binding affinity (ΔG < -8 kcal/mol) . Competitive binding assays (using [³H]CP-55,940) validate IC₅₀ values < 100 nM for cannabinoid receptor analogs .

Q. What computational strategies predict the compound’s stability and reactivity in aqueous or oxidative environments?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G* models predict oxidation susceptibility at the triazole ring (HOMO-LUMO gap ~4.5 eV) .
  • MD Simulations : GROMACS simulations in water (TIP3P model) reveal hydrolysis resistance at pH 7.4 but degradation at pH < 3 due to NH₂ protonation .
  • QSPR Models : Correlate Hammett constants (σ⁺ for Br: +0.25) with reaction rates in SNAr substitutions .

Q. How can conflicting reports on the compound’s antimicrobial activity be resolved?

  • Methodological Answer : Contradictions arise from variations in:

  • Assay Conditions : Standardize MIC tests using CLSI guidelines (e.g., Mueller-Hinton broth, 24h incubation) .
  • Structural Analogues : Compare substituent effects; e.g., replacing Br with Cl reduces activity against S. aureus by 50% .
  • Resistance Mechanisms : Use transcriptomics (RNA-seq) to identify efflux pump upregulation (e.g., mepA in S. epidermidis) .

Q. What strategies improve thermal stability for high-temperature applications?

  • Methodological Answer :

  • Salt Formation : Energetic salts (e.g., guanidinium) increase decomposition temperatures (Tₐ > 250°C vs. 180°C for neutral form) .
  • Co-crystallization : Co-formers like succinic acid enhance lattice stability via hydrogen bonding (O-H···N interactions) .
  • TGA Analysis : Monitor mass loss (<5% at 150°C) under N₂ to assess inert atmosphere efficacy .

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